Amylamine

Descripción

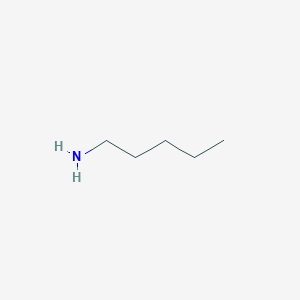

Pentan-1-amine is a primary aliphatic amine that is n-pentane in which a hydrogen of one of the methyl groups is replaced by an amino group. A water-soluble liquid with boiling point 104℃, it is a strong irritant. It is a conjugate base of a pentan-1-aminium.

Amylamine is a natural product found in Hypholoma fasciculare and Peucedanum palustre with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBLXKKOBLCELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1]) | |

| Record name | n-Amylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021919 | |

| Record name | Pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

219.9 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

45 °F (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759 | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

91.0 [mmHg] | |

| Record name | n-Pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-58-7 | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E05QM3V8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-67 to -58 °F (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to Amylamine (n-Pentylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylamine, also known as n-pentylamine, is a primary aliphatic amine that serves as a versatile building block and intermediate in organic synthesis. Its utility spans various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, and dyes.[1] This guide provides a comprehensive overview of amylamine, focusing on its chemical identity, physicochemical properties, synthesis, reactivity, and applications relevant to drug discovery and development. Detailed experimental protocols and safety information are also included to support laboratory research.

Chemical Identity and Synonyms

Amylamine is a straight-chain primary amine with a five-carbon alkyl group. Its fundamental identification details and a list of common synonyms are provided below.

| Identifier | Value |

| CAS Number | 110-58-7[2][3][4][5] |

| IUPAC Name | Pentan-1-amine[6] |

| Molecular Formula | C₅H₁₃N[2][3][5] |

| Molecular Weight | 87.16 g/mol [2][5][7] |

| InChI Key | DPBLXKKOBLCELK-UHFFFAOYSA-N[7] |

Synonyms: n-Amylamine, Pentylamine, 1-Aminopentane, 1-Pentanamine, Monoamylamine, Norleucamine.[2][4][5][6][7][8]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of amylamine is presented in the following table, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [4][5] |

| Odor | Ammonia-like, fishy | [4][5] |

| Melting Point | -55 °C to -50 °C | [5][7] |

| Boiling Point | 104 °C | [5][7] |

| Density | 0.752 g/mL at 25 °C | [5][7] |

| Flash Point | 7 °C (44.6 °F) | |

| Solubility | Soluble in water, alcohol, and ether | [5][9] |

| pKa | 10.63 at 25 °C | [5] |

| Refractive Index (n20/D) | 1.411 | [5][7] |

| Vapor Density | 3.01 (vs. air) | [7] |

Spectroscopic Data

-

¹H NMR (90 MHz, CDCl₃): Chemical shifts (ppm) at approximately 2.68 (t, 2H, -CH₂-NH₂), 1.40 (m, 4H, -CH₂-CH₂-CH₂-), and 0.91 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃): Chemical shifts (ppm) at approximately 42.4, 33.8, 29.3, 22.7, and 14.1.

-

IR Spectrum: Characteristic N-H stretching for a primary amine is observed as a pair of bands in the region of 3300-3500 cm⁻¹.

-

Mass Spectrum (EI): The molecular ion peak (M+) is observed at m/z = 87. A prominent base peak is typically seen at m/z = 30, resulting from alpha-cleavage, which is characteristic of primary amines.

Synthesis and Reactivity

Synthesis Methods

Amylamine can be synthesized through several established routes in organic chemistry.

-

Reductive Amination of Valeraldehyde: This is a common laboratory and industrial method where valeraldehyde (pentanal) is reacted with ammonia in the presence of a reducing agent. The reaction proceeds via an imine intermediate which is then reduced to the primary amine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/catalyst).

-

Reduction of Valeronitrile: Valeronitrile (pentanenitrile) can be reduced to amylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Amination of Alkyl Halides: Amylamine can also be produced from the reaction of amyl chlorides with ammonia.[2] This method may also yield secondary and tertiary amines as byproducts.

Chemical Reactivity

As a primary amine, amylamine exhibits typical nucleophilic and basic properties.

-

Basicity: It readily reacts with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).

-

Applications in Research and Drug Development

Amylamine is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).

-

Scaffold for Drug Candidates: The pentyl group can be incorporated into larger molecules to modulate their lipophilicity and binding characteristics. For instance, amylamine is used in the synthesis of 4-quinolone-3-carboxamides, which have been investigated as potent ligands for cannabinoid receptors (CB2R).

-

Synthesis of N-alkyl Sulfonamides: It serves as a precursor for N-pentyl sulfonamides, a functional group present in various therapeutic agents.

-

Functionalizing Reagent: Amylamine is generally used to introduce a pentylamino group into target molecules to alter their physicochemical and biological properties.[2]

Experimental Protocols

Representative Protocol 1: Synthesis of n-Pentylamine via Reductive Amination of Valeraldehyde

This protocol is a generalized procedure based on established methods for reductive amination. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Valeraldehyde (pentanal)

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve valeraldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the cooled aldehyde solution while stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

-

Re-cool the mixture to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.

-

Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude n-pentylamine.

-

The product can be further purified by distillation if necessary.

Protocol 2: Surface Modification of TEM Grids using Amylamine Glow Discharge

This protocol describes a method for rendering transmission electron microscopy (TEM) grids hydrophilic and positively charged, which is beneficial for the adsorption of certain biological macromolecules.

Materials:

-

TEM grids with a support film (e.g., carbon)

-

Amylamine (n-pentylamine)

-

Glow discharge system

-

Filter paper

-

Micro-pipette

-

Clean glass slide

Procedure:

-

Place the TEM grids, with the support film facing up, onto a clean glass slide and place it in the center of the glow discharge chamber.

-

Cut a small piece of filter paper and place it in the chamber next to the glass slide.

-

Using a micro-pipette, apply 1-3 drops (approximately 50 µL each) of amylamine onto the filter paper.

-

Close the chamber and run the glow discharge protocol. A change in the plasma color from violet (air) to blue is indicative of the presence of amylamine vapor.

-

The polarity of the system should be set to positive. The current and time can be adjusted as needed for the specific application.

-

After the treatment, vent the chamber and remove the grids.

-

Store the treated grids in a clean container and use them within a short period (e.g., 1 hour) for optimal results.

-

Safely discard the filter paper and clean the interior of the chamber with a suitable solvent like 70% ethanol.

Biological Activity and Signaling Pathways

While not a signaling molecule itself, amylamine is a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various endogenous and exogenous amines. In vivo and in vitro studies have demonstrated that amylamine is metabolized by MAO in several species.[10] This interaction is significant as MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases. The metabolism of amylamine by MAO involves the oxidative deamination of the primary amine group.

References

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 3. How might you prepare pentylamine from the following starting materials?(.. [askfilo.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to the Physical Properties of n-Pentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-pentylamine, a primary aliphatic amine with significant applications in organic synthesis, pharmaceuticals, and materials science. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the logical relationships between these physical characteristics.

Quantitative Physical Properties

The physical properties of n-pentylamine are crucial for its handling, application, and the design of processes in which it is a component. The following tables summarize the key quantitative data for n-pentylamine.

Table 1: General and Molar Properties of n-Pentylamine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4][5] |

| Odor | Ammonia-like, fishy | [3][4][6] |

Table 2: Thermodynamic Properties of n-Pentylamine

| Property | Value | Conditions | Reference |

| Boiling Point | 104 °C | at 760 mmHg | [3][5][7] |

| 219.9 °F | at 760 mmHg | [1][3] | |

| 94 to 110 °C | [8] | ||

| Melting Point | -55 °C | [1][5][7][8][9][10] | |

| -67 to -58 °F | [1][3] | ||

| Flash Point | 45 °F | [1][3] | |

| 42 °F | [7] |

Table 3: Physical and Chemical Properties of n-Pentylamine

| Property | Value | Conditions | Reference |

| Density | 0.752 g/mL | at 25 °C | [5][7][8] |

| 0.754 g/mL | [9] | ||

| Vapor Pressure | 91 mmHg | [3][11] | |

| 30 mmHg | at 25 °C | [11] | |

| 120.9 hPa | at 47 °C | [7] | |

| 27.4483 hPa | at 20°C (est.) | [1] | |

| 36.4239 hPa | at 25°C (est.) | [1] | |

| Solubility in Water | Very soluble / Miscible | [1][3][8] | |

| 1,000,000 mg/L | at 20 °C | [1] | |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [5][6] | |

| Refractive Index | 1.411 | at 20 °C | [5][7][9] |

| 1.418 - 1.424 | [3] | ||

| pKa | 10.63 | at 25 °C | [7] |

| logP | 1.49 | [3][7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental. The following sections detail standard experimental methodologies for the key properties of n-pentylamine.

2.1. Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility. A common and effective method for its determination is the micro-reflux method.[12]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14] At this temperature, the liquid and vapor phases are in equilibrium.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[12]

-

Procedure:

-

A small amount of n-pentylamine (approximately 0.5 mL) is placed in the test tube with a small magnetic stirring bar.[12]

-

The sealed capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is gently heated while stirring.[12]

-

As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube.[15]

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]

-

The temperature should be monitored in the gas phase just above the liquid for an accurate reading.[16]

-

2.2. Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key identifier and purity indicator. For n-pentylamine, which is a liquid at room temperature, this protocol would apply to its solidified form at low temperatures. The capillary method is standard.[17]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.[18][19][20]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or similar device), and capillary tubes.[18]

-

Procedure:

-

A small amount of the solidified n-pentylamine is introduced into a capillary tube.[17][18]

-

The capillary tube is placed in the heating block of the melting point apparatus.[17]

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[21]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[18]

-

2.3. Determination of Density

The density of a liquid can be determined using several methods, including the pycnometer method.[22]

-

Principle: Density is defined as the mass of a substance per unit volume.[23] The pycnometer method allows for a precise measurement of the volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a specific, known volume), and an analytical balance.[22]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.[22]

-

The pycnometer is filled with n-pentylamine, ensuring no air bubbles are trapped.

-

The mass of the pycnometer filled with the liquid is measured.[22]

-

The mass of the n-pentylamine is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22][24]

-

2.4. Determination of Solubility

The solubility of n-pentylamine in various solvents can be determined by the shake-flask method.[25][26]

-

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[27]

-

Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of the dissolved solute (e.g., titration, spectroscopy).

-

Procedure:

-

An excess amount of n-pentylamine is added to a known volume of the solvent (e.g., water) in a flask.[25]

-

The flask is sealed and placed in a shaker bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[26]

-

The solution is then allowed to stand to let any undissolved solute settle.

-

A sample of the supernatant is carefully withdrawn.

-

The concentration of n-pentylamine in the sample is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.

-

2.5. Determination of Vapor Pressure

The vapor pressure of a liquid can be measured using the static method.[28]

-

Principle: Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[13]

-

Apparatus: A vacuum-tight container, a pressure transducer, a temperature-controlled bath, and a system for degassing the sample.

-

Procedure:

-

A sample of n-pentylamine is placed in the container.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This can be achieved through freeze-pump-thaw cycles.

-

The container is placed in a temperature-controlled bath and allowed to reach thermal equilibrium.

-

The pressure inside the container, which is the vapor pressure of the sample at that temperature, is measured using the pressure transducer.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.[13][28]

-

Interrelation of Physical Properties

The physical properties of n-pentylamine are intrinsically linked. Understanding these relationships is crucial for predicting its behavior under various conditions.

Caption: Logical relationships between the physical properties of n-pentylamine.

References

- 1. scent.vn [scent.vn]

- 2. 1-Pentanamine [webbook.nist.gov]

- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 110-58-7: Pentylamine | CymitQuimica [cymitquimica.com]

- 5. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 110-58-7 CAS MSDS (Amylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Pentylamine - Wikipedia [en.wikipedia.org]

- 9. n-pentylamine [stenutz.eu]

- 10. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]

- 11. n-Pentylamine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. vernier.com [vernier.com]

- 17. westlab.com [westlab.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. mt.com [mt.com]

- 23. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 24. google.com [google.com]

- 25. researchgate.net [researchgate.net]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 28. m.youtube.com [m.youtube.com]

Amylamine spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for amylamine (also known as n-pentylamine or 1-aminopentane). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. Visual diagrams are provided to illustrate key concepts in spectroscopic analysis and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of amylamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Amylamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.67 | t | 2H | H-1 (-CH₂-NH₂) |

| 1.43 | quintet | 2H | H-2 (-CH₂-CH₂-NH₂) |

| 1.31 | sextet | 2H | H-3 (-CH₂-CH₂-CH₃) |

| 1.14 | s (broad) | 2H | -NH₂ |

| 0.90 | t | 3H | H-5 (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data recorded on a 90 MHz instrument.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Amylamine

| Chemical Shift (ppm) | Assignment |

| 42.1 | C-1 (-CH₂-NH₂) |

| 33.8 | C-2 (-CH₂-CH₂-NH₂) |

| 29.3 | C-3 (-CH₂-CH₂-CH₃) |

| 22.6 | C-4 (-CH₂-CH₃) |

| 14.0 | C-5 (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Amylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370, 3290 | Medium | N-H stretch (primary amine)[4][5] |

| 2955, 2930, 2860 | Strong | C-H stretch (aliphatic) |

| 1605 | Medium | N-H bend (scissoring)[5] |

| 1465 | Medium | C-H bend (scissoring) |

| 1070 | Medium | C-N stretch[4][5] |

| ~800 | Broad, Weak | N-H wag[5] |

Sample preparation: Liquid film.[2][6]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Amylamine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 87 | 4.5 | [M]⁺ (Molecular Ion) |

| 72 | Low | [M - CH₃]⁺ |

| 58 | Low | [M - C₂H₅]⁺ |

| 44 | Low | [M - C₃H₇]⁺ |

| 30 | 100 | [CH₂=NH₂]⁺ (Base Peak) |

Ionization method: Electron Ionization (EI) at 75 eV.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of a liquid amine like amylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of amylamine.

Materials:

-

Amylamine sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS)

-

Pipettes

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of the amylamine sample in about 0.6-0.7 mL of CDCl₃.

-

Add a small drop of TMS as an internal standard for chemical shift referencing (0 ppm).

-

Vortex the mixture gently to ensure homogeneity.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.[10]

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay (typically 1-2 seconds for ¹H).

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the acquisition parameters, noting that a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ¹³C due to its lower natural abundance and longer relaxation times.[10]

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in amylamine using IR spectroscopy.

Materials:

-

Amylamine sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)[11][12]

-

Acetone (for cleaning)

-

Pipette

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[11]

-

Place one to two drops of the liquid amylamine sample onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[11]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the IR spectrum of the amylamine sample over the range of approximately 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in amylamine.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of amylamine.

Materials:

-

Amylamine sample

-

A suitable solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of amylamine in a volatile solvent like methanol. The concentration should be low to avoid saturating the detector.

-

-

Instrument Setup (for GC-MS):

-

Set the GC oven temperature program to ensure separation from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 15-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The amylamine will be separated from the solvent and travel to the mass spectrometer.

-

The mass spectrometer will record the mass spectrum of the eluting amylamine.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of amylamine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The base peak (most intense peak) is a key feature of the spectrum.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of amylamine.

Caption: General workflow for the spectroscopic analysis of amylamine.

Caption: Proposed fragmentation pathway of amylamine in EI-MS.

Caption: Structural correlations in the ¹H and ¹³C NMR spectra of amylamine.

References

- 1. Amylamine(110-58-7) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Amylamine(110-58-7) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Amylamine(110-58-7) IR Spectrum [chemicalbook.com]

- 7. Amylamine(110-58-7) MS [m.chemicalbook.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. rsc.org [rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

Thermodynamic Properties of Amylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylamine, also known as n-pentylamine or 1-aminopentane, is a primary aliphatic amine with a wide range of applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various organic compounds, including corrosion inhibitors, flotation agents, and active pharmaceutical ingredients. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the development of novel applications. This technical guide provides a comprehensive overview of the thermodynamic properties of amylamine, detailed experimental protocols for their determination, and relevant computational methodologies.

Core Thermodynamic Properties

The thermodynamic properties of a substance dictate its behavior under different conditions of temperature and pressure. For amylamine, these properties are essential for designing and optimizing chemical processes, ensuring safe handling and storage, and predicting its environmental fate.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of n-amylamine.

Table 1: General and Physical Properties of n-Amylamine

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₃N | |

| Molecular Weight | 87.16 g/mol | [1] |

| CAS Number | 110-58-7 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ammonia-like | [1] |

| Boiling Point (at 1 atm) | 104 °C (377.15 K) | |

| Melting Point | -55 °C (218.15 K) | [2] |

| Density (at 25°C) | 0.752 g/mL | |

| Vapor Pressure | 30.9 mbar at 20°C | [2] |

| 53.3 mbar at 30°C | [2] | |

| 87.8 mbar at 40°C | [2] | |

| 139 mbar at 50°C | [2] | |

| Flash Point | 1 °C (274.15 K) | [2] |

| Solubility in Water | Miscible | [2] |

Table 2: Standard Thermodynamic Properties of n-Amylamine (at 298.15 K and 1 atm)

| Property | Value | Unit | Method |

| Standard Enthalpy of Formation (liquid), ΔfH° | -133.5 kJ/mol | kJ/mol | Estimated (Joback Method) |

| Standard Gibbs Free Energy of Formation (liquid), ΔfG° | 24.8 kJ/mol | kJ/mol | Estimated (Joback Method) |

| Standard Molar Entropy (liquid), S° | 258.4 J/(mol·K) | J/(mol·K) | Estimated (Joback Method) |

| Enthalpy of Vaporization, ΔvapH | 39.0 kJ/mol | kJ/mol | Experimental[3] |

| Liquid Heat Capacity, Cp(l) (at 198.15 K) | 218 J/(mol·K) | J/(mol·K) | Experimental[3][4] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of amylamine can be determined from its enthalpy of combustion, measured using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry

References

Amylamine: A Technical Guide to its Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylamine, also known as n-pentylamine or 1-aminopentane, is a primary aliphatic amine that serves as a versatile building block in organic synthesis. Its utility spans various industrial and research applications, including the production of dyes, emulsifiers, corrosion inhibitors, and as a reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Amines, as a class of organic compounds, are fundamental in the pharmaceutical industry due to their role in enhancing the solubility, bioavailability, and efficacy of drug molecules.[2] This technical guide provides an in-depth overview of the molecular properties of amylamine, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Core Molecular and Physical Properties

A comprehensive summary of the key quantitative data for amylamine is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| CAS Number | 110-58-7 |

| Appearance | Clear, colorless liquid |

| Odor | Ammonia-like, fishy |

| Boiling Point | 104 °C |

| Melting Point | -50 °C |

| Density | 0.752 g/mL at 25 °C |

| Solubility in Water | Very soluble |

| Flash Point | 4.4 °C (40 °F) |

| Linear Formula | CH₃(CH₂)₄NH₂ |

Experimental Protocols

I. Synthesis of n-Amylamine from n-Pentanol

A common method for the preparation of n-amylamine is through the catalytic amination of n-pentanol. The following protocol is a representative laboratory-scale procedure.

Materials:

-

n-Pentanol

-

Anhydrous ammonia

-

Hydrogen gas

-

Cu-Co/Al₂O₃-diatomite catalyst

-

Fixed-bed reactor

-

Preheater

-

Condenser

-

Gas-liquid separator

-

Distillation apparatus

Procedure:

-

Set up a fixed-bed reactor system with a preheater, condenser, and gas-liquid separator.

-

Pack the fixed-bed reactor with a Cu-Co/Al₂O₃-diatomite catalyst.

-

In the preheater, mix n-pentanol with ammonia and hydrogen gas. The molar ratio of the reactants should be optimized, but a starting point is a molar excess of ammonia to n-pentanol.

-

Heat the mixture in the preheater to facilitate vaporization.

-

Pass the gasified mixture through the heated fixed-bed reactor. The reaction is typically carried out at elevated temperatures and pressures.

-

The reaction products are then passed through a condenser to be cooled and subsequently into a gas-liquid separator.

-

The liquid phase, containing n-amylamine, unreacted n-pentanol, and byproducts, is collected.

-

The crude n-amylamine is then purified by fractional distillation to separate it from unreacted starting materials and any di- or tri-amylamine byproducts.

II. Analysis of Amylamine by Gas Chromatography (GC)

Due to the polar nature of amines, which can lead to peak tailing in GC analysis, derivatization is often employed to improve chromatographic performance.

Materials:

-

Amylamine sample

-

Derivatization reagent (e.g., a halogenated nitrobenzene)

-

Aprotic polar solvent (e.g., dimethyl sulfoxide)

-

Weak base catalyst (e.g., N,N-diisopropylethylamine)

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Appropriate GC column (e.g., a deactivated column for amine analysis)

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve a known amount of the amylamine sample in an aprotic polar solvent.

-

Add the derivatization reagent and a weak base catalyst.

-

Allow the reaction to proceed at room temperature to form a less polar, more volatile derivative with strong UV-visible absorption.[3]

-

-

GC Analysis:

-

Inject the derivatized sample into the gas chromatograph.

-

The separation is typically performed on a deactivated capillary column suitable for amine analysis.

-

Use a temperature program to ensure good separation of the derivatized amylamine from other components.

-

The separated components are detected by an FID or identified by an MS.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of derivatized amylamine standards.

-

Quantify the amount of amylamine in the sample by comparing its peak area to the calibration curve.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of amylamine in a laboratory setting.

Caption: Workflow for the synthesis and purification of n-amylamine.

Conclusion

Amylamine is a valuable chemical intermediate with a well-defined molecular and physical profile. The synthesis and analytical methodologies outlined in this guide provide a framework for its preparation and characterization in a research and development setting. A thorough understanding of these protocols is essential for professionals engaged in organic synthesis and drug development, enabling the efficient and reliable use of amylamine in the creation of novel and valuable compounds.

References

Amylamine Solubility: A Technical Guide for Researchers

An In-depth Examination of Amylamine's Solubility in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility of amylamine (also known as pentan-1-amine) in water and a range of common organic solvents. This information is crucial for professionals in research, chemical synthesis, and drug development, where amylamine serves as a versatile building block and reagent. This document compiles quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Amylamine Solubility

Amylamine's solubility is governed by its molecular structure, which features a polar primary amine (-NH₂) group and a nonpolar five-carbon alkyl chain. This amphiphilic nature allows for varying degrees of solubility in both polar and nonpolar solvents. The amine group can engage in hydrogen bonding with protic solvents like water and alcohols, while the alkyl chain interacts favorably with nonpolar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of amylamine in water and various organic solvents. It is important to note that experimental values can vary depending on the specific conditions, such as temperature and the purity of the substances used.

Table 1: Solubility of Amylamine in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Reported Source Category |

| Water | 20 | 1,000 | Experimental[1] |

| Water | 25 | 2.24 | Experimental[2] |

| Water | Not Specified | 18 | Predicted[3] |

Note: The significant discrepancy in reported water solubility values may be attributable to differences in experimental methodologies or reporting conventions. The value of 1,000 g/L suggests miscibility.

Table 2: Solubility of Amylamine in Organic Solvents at 25°C [2]

| Solvent | Solubility (g/L) |

| Methanol | 910.41 |

| Ethanol | 671.82 |

| n-Propanol | 550.82 |

| Isopropanol | 441.04 |

| n-Butanol | 567.51 |

| Isobutanol | 352.18 |

| n-Pentanol | 268.24 |

| n-Octanol | 112.93 |

| Acetone | 355.91 |

| 2-Butanone (MEK) | 251.91 |

| 3-Pentanone | 125.98 |

| Cyclopentanone | 536.84 |

| Diethyl Ether | 164.57 |

| Tetrahydrofuran (THF) | 751.4 |

| 1,4-Dioxane | 272.13 |

| Ethyl Acetate | 204.89 |

| n-Butyl Acetate | 522.58 |

| Chloroform | 470.1 |

| Acetonitrile | 190.21 |

| Dimethylformamide (DMF) | 310.53 |

| Dimethyl Sulfoxide (DMSO) | 598.29 |

| Toluene | 63.42 |

| n-Hexane | 35.8 |

| Cyclohexane | 46.2 |

| n-Octane | 18.75 |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a liquid amine, such as amylamine, in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the maximum concentration of amylamine that can be dissolved in a specific solvent at a constant temperature.

Materials:

-

Amylamine (high purity)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., gas chromatograph with a suitable detector, or titration setup)

-

Glass vials with airtight caps

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of amylamine to a known volume of the solvent in a series of glass vials. The excess is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amylamine.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved amylamine settle.

-

To ensure complete separation of the excess undissolved amylamine from the saturated solution, centrifuge the vials or filter the supernatant using a syringe filter that is chemically compatible with the solvent and amylamine. This step must be performed quickly to avoid temperature fluctuations.

-

-

Quantification of Solute:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical technique to determine the concentration of amylamine. For example, gas chromatography can be used to separate and quantify the amylamine. Alternatively, an acid-base titration can be employed to determine the concentration of the amine.

-

-

Data Analysis:

-

Calculate the concentration of amylamine in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment multiple times to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining amylamine solubility.

Caption: A flowchart of the key steps in the experimental determination of amylamine solubility.

Conclusion

This guide provides a detailed overview of amylamine's solubility in water and a variety of organic solvents, presenting key quantitative data and a standard protocol for its determination. The amphiphilic nature of amylamine, with its polar amine head and nonpolar hydrocarbon tail, results in a broad range of solubilities across different solvent classes. For professionals in the chemical and pharmaceutical industries, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, developing formulations, and ensuring the efficient application of this important chemical intermediate.

References

An In-depth Technical Guide on the Reaction of Amylamine with Carbonyl Compounds: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of primary amines, such as amylamine (pentylamine), with carbonyl compounds (aldehydes and ketones) is a cornerstone of modern organic synthesis. This reaction primarily leads to the formation of imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. These imine intermediates are pivotal in the synthesis of a diverse array of more complex nitrogen-containing molecules and are particularly significant in the context of drug development and pharmaceutical sciences. A key application of this reaction is in reductive amination, where the in situ-formed imine is subsequently reduced to yield a stable secondary amine. This guide provides a comprehensive overview of the core mechanisms, offers detailed experimental protocols for key transformations, presents quantitative data for analogous reactions, and illustrates the reaction pathways using logical diagrams.

Core Reaction Mechanism: Imine (Schiff Base) Formation

The condensation of a primary amine like amylamine with a carbonyl compound proceeds via a reversible, acid-catalyzed mechanism. The overall transformation involves the replacement of the carbonyl oxygen with a nitrogen atom, forming a carbon-nitrogen double bond (C=N) and eliminating a molecule of water.[1][2] The reaction rate is highly dependent on the pH of the reaction medium, with optimal rates typically observed in weakly acidic conditions (pH 4-6).[2][3]

The mechanism can be detailed in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of amylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.

Logical Diagram of Imine Formation

Caption: General mechanism of imine formation.

A Key Application: Reductive Amination

Reductive amination is a highly versatile method for synthesizing secondary amines. This process combines the initial imine formation with a subsequent reduction step in a single reaction vessel (a "one-pot" reaction).[4] Amylamine can react with an aldehyde or ketone to form an imine, which is then immediately reduced to the corresponding secondary amine using a suitable reducing agent.

A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and chemoselectivity.[5]

Experimental Workflow for Reductive Amination

Caption: Workflow for one-pot reductive amination.

Quantitative Data Summary

Table 1: Reaction Yields for Imine Synthesis with Various Amines and Aldehydes

| Amine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| n-Butylamine | Benzaldehyde | Methanol, 5°C, 1.30h | ~65 | [6] |

| Aniline | Benzaldehyde | Ethanol, reflux, 3h | 92 | [1] |

| p-Toluidine | p-Anisaldehyde | Aqueous Formic Acid, rt | 98 | [7] |

| Various aliphatic/aromatic amines | Various aromatic aldehydes | Amberlyst® 15, neat, rt, 2-4h | 72-99 | [8] |

Table 2: Physical Properties of n-Pentylamine

| Property | Value | Reference |

| Molar Mass | 87.166 g·mol⁻¹ | [9] |

| Boiling Point | 104 °C | [10] |

| Density | 0.752 g·mL⁻¹ | [10] |

| pKa of conjugate acid | 10.21 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the reaction of primary amines with carbonyl compounds. These protocols can be adapted for use with amylamine.

Protocol 1: Synthesis of an Imine (Schiff Base) using Dean-Stark Conditions

This protocol is adapted from a general procedure for the synthesis of N-benzylidene-aniline and is suitable for driving the equilibrium towards the product by removing water.

Materials:

-

Benzaldehyde

-

Amylamine (n-pentylamine)

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

To the flask, add benzaldehyde (1.0 eq), amylamine (1.0 eq), and toluene to create a solution of approximately 0.5 M concentration.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude imine can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination of Cyclohexanone with Amylamine

This protocol is based on a general procedure for the reductive amination of ketones.[4][11]

Materials:

-

Cyclohexanone

-

Amylamine (n-pentylamine)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and amylamine (1.1 eq) in 1,2-dichloroethane or methanol.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Stir the solution at room temperature for approximately 1 hour to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue stirring the reaction at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude N-pentylcyclohexanamine can be purified by column chromatography on silica gel.

Conclusion

The reaction between amylamine and carbonyl compounds represents a fundamental and powerful tool in organic synthesis, enabling the efficient construction of C-N bonds. The formation of imines serves as a gateway to a vast array of nitrogen-containing heterocycles and functional groups. Furthermore, the application of this reaction in one-pot reductive amination protocols provides a direct and high-yield route to secondary amines, which are prevalent motifs in pharmaceuticals and other biologically active molecules. Understanding the underlying mechanism, reaction conditions, and experimental methodologies is crucial for researchers in drug discovery and development to effectively leverage this versatile chemical transformation.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gctlc.org [gctlc.org]

- 5. youtube.com [youtube.com]

- 6. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. peerj.com [peerj.com]

- 9. Pentylamine - Wikipedia [en.wikipedia.org]

- 10. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]

- 11. mdpi.com [mdpi.com]

Quantum Chemical Analysis of Amylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction